sodium hypophosphate - NaH4P2O6
Description
Contextualization within the Oxoacids and Oxoanions of Phosphorus
Phosphorus is known to form a wide variety of oxoacids, which are acids containing phosphorus, oxygen, and hydrogen atoms. testbook.comgeeksforgeeks.org In these compounds, the phosphorus atom is typically surrounded tetrahedrally by other atoms. testbook.comgeeksforgeeks.org A defining feature of these acids is the presence of at least one P=O (phosphoryl) bond and one P-OH (hydroxyl) group, with the hydrogen atom in the P-OH group being ionizable. testbook.comgeeksforgeeks.org
The family of phosphorus oxoacids includes several important members, each distinguished by the oxidation state of the phosphorus atom and the structure of the molecule. Key examples include:
Phosphoric acid (H₃PO₄): A tribasic acid where phosphorus is in the +5 oxidation state. testbook.com
Phosphorous acid (H₃PO₃): A dibasic acid with phosphorus in the +3 oxidation state. testbook.com
Hypophosphorous acid (H₃PO₂): A monobasic acid where phosphorus is in the +1 oxidation state. wikipedia.orgvedantu.com
Hypophosphoric acid (H₄P₂O₆) is a unique member of this family where phosphorus has a formal oxidation state of +4. wikipedia.orgassignmentpoint.com A key structural feature of hypophosphoric acid is a direct phosphorus-phosphorus (P-P) bond. wikipedia.orgpw.live The salts derived from these acids, known as oxoanions, are numerous and find applications in various fields. Sodium hypophosphate is one such salt derived from hypophosphoric acid.
Historical Development of Hypophosphate Research
The study of hypophosphates dates back to the 19th century. Hypophosphorous acid was first prepared in 1816 by the French chemist Pierre Louis Dulong. wikipedia.org The discovery and characterization of the various phosphorus oxoacids, including hypophosphoric acid, followed. A significant step in understanding hypophosphates was the correct identification of their structure, particularly the confirmation of the P-P bond, which distinguishes them from other diphosphorus (B173284) species like pyrophosphates.
The synthesis of hypophosphoric acid has been achieved through methods such as the controlled oxidation of red phosphorus with sodium chlorite (B76162) at room temperature. wikipedia.orgassignmentpoint.com Another method involves the oxidation of white phosphorus in the air while partially submerged in water, which produces a mixture of hypophosphoric, phosphorous, and phosphoric acids. wikipedia.org The isolation of its salts, like disodium (B8443419) hypophosphate (Na₂H₂P₂O₆·6H₂O) and tetrasodium (B8768297) hypophosphate (Na₄P₂O₆·10H₂O), is achieved by crystallization at specific pH values (pH 5.2 and pH 10, respectively). wikipedia.orgassignmentpoint.com The development of ion-exchange techniques later allowed for the preparation of the pure acid dihydrate (H₄P₂O₆·2H₂O) from its salts. wikipedia.org
Isomeric Forms of Hypophosphates and Related Phosphorus Oxyanions
The structural diversity of phosphorus oxoanions gives rise to isomers and related compounds with distinct properties.
Isohypophosphoric acid: This is a structural isomer of hypophosphoric acid. wikipedia.org In isohypophosphoric acid, the two phosphorus atoms are not directly bonded but are connected by an oxygen bridge, forming a P-O-P linkage. wikipedia.orgassignmentpoint.com This structure can be considered a mixed anhydride (B1165640) of phosphorous acid and phosphoric acid. wikipedia.org Consequently, the two phosphorus atoms in isohypophosphoric acid have different oxidation states: +3 and +5. wikipedia.orgassignmentpoint.com
Pyrophosphoric acid (H₄P₂O₇): Often confused with hypophosphoric acid due to a similar name, pyrophosphoric acid has a distinct structure and chemical nature. Like isohypophosphoric acid, it features a P-O-P bridge. wikipedia.org It is formed from the partial or complete neutralization of pyrophosphoric acid. wikipedia.org The key distinction lies in the oxidation state of phosphorus, which is +5 in pyrophosphoric acid, and the absence of a direct P-P bond.
The table below summarizes the key differences between these related phosphorus oxyanions.
| Feature | Hypophosphoric Acid | Isohypophosphoric Acid | Pyrophosphoric Acid |
| Formula | H₄P₂O₆ | H₄P₂O₆ | H₄P₂O₇ |
| P-P Bond | Present | Absent | Absent |
| P-O-P Bridge | Absent | Present | Present |
| Oxidation State of P | +4 | +3, +5 | +5 |
Acid-Base Equilibria and Protonation States of the Hypophosphate Anion (P₂O₆⁴⁻)
Hypophosphoric acid (H₄P₂O₆) is a tetraprotic acid, meaning it can donate up to four protons in a stepwise manner. wikipedia.org This gives rise to a series of conjugate bases, which are the various protonated forms of the hypophosphate anion. The dissociation equilibria are characterized by four distinct pKa values.
The stepwise dissociation of hypophosphoric acid can be represented as follows:
H₄P₂O₆ ⇌ H₃P₂O₆⁻ + H⁺ (pKa₁ = 2.2) H₃P₂O₆⁻ ⇌ H₂P₂O₆²⁻ + H⁺ (pKa₂ = 2.8) H₂P₂O₆²⁻ ⇌ HP₂O₆³⁻ + H⁺ (pKa₃ = 7.3) HP₂O₆³⁻ ⇌ P₂O₆⁴⁻ + H⁺ (pKa₄ = 10.0) wikipedia.org
These pKa values indicate that the first two protons are lost under moderately acidic conditions, while the last two require increasingly alkaline environments for removal. The existence of these different protonation states allows for the formation of a variety of hypophosphate salts.
The specific compound of interest, monosodium hypophosphate (NaH₃P₂O₆), corresponds to the replacement of one of the four acidic protons with a sodium ion. This would result in the formation of the H₃P₂O₆⁻ anion. The existence of a potassium salt with the analogous formula KH₃P₂O₆ lends support to the potential for monosodium hypophosphate to be formed. geeksforgeeks.org The well-documented salts, disodium hypophosphate (Na₂H₂P₂O₆) and tetrasodium hypophosphate (Na₄P₂O₆), correspond to the H₂P₂O₆²⁻ and P₂O₆⁴⁻ anions, respectively. wikipedia.org
The following table details the various protonation states of the hypophosphate anion and the corresponding sodium salts.
| Anion | Corresponding Sodium Salt | Name of Sodium Salt |
| H₃P₂O₆⁻ | NaH₃P₂O₆ | Monosodium Hypophosphate |
| H₂P₂O₆²⁻ | Na₂H₂P₂O₆ | Disodium Hypophosphate |
| HP₂O₆³⁻ | Na₃HP₂O₆ | Trisodium (B8492382) Hypophosphate |
| P₂O₆⁴⁻ | Na₄P₂O₆ | Tetrasodium Hypophosphate |
Properties
CAS No. |
14921-98-3 |
|---|---|
Molecular Formula |
C23H40 |
Synonyms |
sodium hypophosphate - NaH4P2O6 |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Hypophosphate Compounds
Preparation of Hypophosphoric Acid (H₄P₂O₆)
Hypophosphoric acid (H₄P₂O₆) is a tetraprotic acid featuring a direct, covalent bond between its two phosphorus atoms, which are in a formal oxidation state of +4. wikipedia.org In its solid form, it typically exists as a dihydrate (H₄P₂O₆·2H₂O). wikipedia.org
A standard and effective method for preparing the free hypophosphoric acid involves the use of cation exchange chromatography. The process starts with a solution of a sodium hypophosphate salt, typically the disodium (B8443419) salt (Na₂H₂P₂O₆·6H₂O). By passing an aqueous solution of this salt through a suitable cation exchange resin charged with hydrogen ions (H⁺), the sodium ions (Na⁺) are retained by the resin and replaced by H⁺ in the solution. This substitution effectively converts the salt into the free acid, yielding a dilute solution of hypophosphoric acid. wikipedia.org The resulting acid dihydrate can then be isolated from the solution. wikipedia.org
Synthesis of Specific Sodium Hypophosphate Salts (e.g., Na₄P₂O₆, Na₃HP₂O₆, Na₂H₂P₂O₆)
The synthesis of specific sodium salts of hypophosphoric acid can be achieved through direct oxidation of elemental phosphorus or by manipulating the hydration state and solubility of existing hypophosphate salts.
A direct pathway to forming the hypophosphate anion involves the oxidation of elemental phosphorus. One documented method is the reaction of red phosphorus with sodium chlorite (B76162) in an aqueous medium at room temperature. wikipedia.org This controlled oxidation specifically forms disodium dihydrogen hypophosphate. google.com
Additionally, the slow oxidation of white phosphorus in the air while partially submerged in water is known to produce a mixture of phosphorus oxyacids, which includes hypophosphoric acid alongside phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄). wikipedia.org
The various hydrated salts of sodium hypophosphate can be converted to their anhydrous forms through thermal methods or by precipitation.
Two primary methods for this conversion are:
Direct Heating: The solid hydrated salt is heated to a specific temperature, causing the loss of its water of crystallization.
Precipitation from Hot Solution: The anhydrous form can be precipitated by adding ethanol (B145695) to a hot, saturated aqueous solution of the hydrated salt.
Studies have identified specific inversion temperatures where the stable phase in solution changes from the hydrate (B1144303) to the anhydrous salt. These transitions can be leveraged for synthesis.
Table 1: Transition Temperatures for Sodium Hypophosphate Hydrates
| Hydrated Salt | Anhydrous Form | Inversion Temperature |
|---|---|---|
| Tetrasodium (B8768297) hypophosphate decahydrate (B1171855) (Na₄P₂O₆·10H₂O) | Na₄P₂O₆ | 66.5°C |
| Trisodium (B8492382) hypophosphate nonahydrate (Na₃HP₂O₆·9H₂O) | Na₃HP₂O₆ | 58.5°C |
| Disodium hypophosphate hexahydrate (Na₂H₂P₂O₆·6H₂O) | Na₂H₂P₂O₆ | 80.5°C |
Data sourced from research on solubility diagrams for sodium hypophosphates.
The isolation of specific sodium hypophosphate salts from aqueous solutions is highly dependent on the pH of the solution. By adjusting the pH, different salts can be selectively crystallized. Research shows that the tetrasodium salt, Na₄P₂O₆·10H₂O, readily crystallizes from a solution at a pH of 10. wikipedia.org In contrast, adjusting the solution to a more acidic pH of 5.2 facilitates the crystallization of the disodium salt, Na₂H₂P₂O₆·6H₂O. wikipedia.org
Furthermore, anhydrous salts can be precipitated from hot saturated solutions by the addition of a hot ethanol solution. This technique has been successfully used to prepare anhydrous tetrasodium hypophosphate (Na₄P₂O₆) and trisodium hypophosphate (Na₃HP₂O₆) at a temperature of 75°C. The resulting white crystalline solids can be filtered, washed with ethanol, and dried.
Mechanistic Studies of Hypophosphate Formation Reactions
Despite the established methods for synthesizing hypophosphates, the precise reaction mechanism for the formation of the P-P bond from lower oxidation state phosphorus species remains an area of investigation. It has been suggested that the mechanism for the formation of hypodiphosphoric acid has not been definitively established.
Studies on the oxidation of the hypophosphate ion itself, for instance with bromine water, suggest the formation of an intermediate activated complex. One proposed mechanism involves an intermediate where an oxygen bridge forms before the P-P bond ruptures. hku.hk Such studies into the reactivity of the hypophosphate anion provide insight into the stability and transformation pathways of the P-P bond, which is central to understanding its formation.
Structural Elucidation and Characterization of Sodium Hypophosphate Compounds
Crystallographic Investigations
Crystallography is the definitive method for determining the three-dimensional atomic arrangement in a solid. For sodium hypophosphate, techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and electron diffraction provide a complete picture of its structural architecture.
Single-Crystal X-ray Diffraction Studies of Hydrates and Anhydrous Forms
Single-crystal X-ray diffraction (SCD) is a powerful, non-destructive technique that yields precise information on the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. wikipedia.org This method has been crucial in understanding the structure of sodium hypophosphate hydrates.
A detailed single-crystal X-ray diffraction study has been conducted on disodium (B8443419) dihydrogen hypophosphate hexahydrate, Na₂H₂P₂O₆·6H₂O. acs.orgnih.gov The analysis revealed that this compound crystallizes in the monoclinic system with the space group C2/c. acs.org A single unit cell contains four formula units of Na₂H₂P₂O₆·6H₂O. acs.org
In addition to the hexahydrate, other sodium hypophosphate salts are known to exist in both hydrated and anhydrous forms. These include the tetrasodium (B8768297) salt decahydrate (B1171855), Na₄P₂O₆·10H₂O, which crystallizes at a pH of 10, and its corresponding anhydrous form, Na₄P₂O₆. atamanchemicals.com The disodium salt, Na₂H₂P₂O₆·6H₂O, typically crystallizes at a pH of 5.2 and can be converted to its anhydrous form upon heating to 110°C. atamanchemicals.comresearchgate.net
The crystallographic data for Na₂H₂P₂O₆·6H₂O is summarized in the table below.
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.090 (3) |
| b (Å) | 6.998 (1) |
| c (Å) | 12.700 (6) |
| β (°) | 115.94 (2) |
| Formula Units (Z) | 4 |
Crystallographic data for Na₂H₂P₂O₆·6H₂O. acs.org
Powder X-ray Diffraction (PXRD) Analysis for Phase Identification and Structure Refinement
Powder X-ray diffraction (PXRD) is an essential technique for characterizing polycrystalline materials. It is primarily used for identifying crystalline phases and can also be employed for quantitative structure refinement. acs.org For sodium hypophosphate, PXRD is instrumental in distinguishing between its various hydrated and anhydrous forms, as each will produce a unique diffraction pattern that acts as a "fingerprint". acs.org
While a specific Rietveld refinement for sodium hypophosphate is not detailed in the available literature, the methodology is well-established. For instance, the crystal structure of the related compound Na₂H₂P₂O₇ was refined from PXRD data using the Rietveld method. researchgate.netchemicalbook.com This process involves fitting the entire experimental powder pattern with a calculated profile based on a structural model, allowing for the precise determination of lattice parameters, atomic positions, and other structural details. researchgate.netchemicalbook.com This same approach can be applied to refine the crystal structures of anhydrous Na₂H₂P₂O₆ or other polycrystalline hypophosphate salts.
Three-Dimensional Electron Diffraction (3D-ED) for Crystal Structure Determination of Polycrystalline Samples
In cases where suitable single crystals cannot be grown, three-dimensional electron diffraction (3D-ED) has emerged as a revolutionary technique for determining the atomic structures of nanocrystalline and polycrystalline materials. atamanchemicals.comnih.govresearchgate.net This method involves rotating a nanocrystal in an electron beam and collecting a series of electron diffraction patterns at small tilt increments. chemicalbook.com These patterns are then combined to reconstruct the three-dimensional reciprocal lattice, from which the crystal structure can be solved. chemicalbook.comwikipedia.org
While the application of 3D-ED specifically to sodium hypophosphate has not been reported, the technique is ideally suited for analyzing the fine powders in which many inorganic salts, including hypophosphates, are often synthesized. researchgate.net Its ability to solve complex structures from sub-micron sized crystals makes it a powerful potential tool for characterizing new or difficult-to-crystallize phases of sodium hypophosphate. atamanchemicals.comnih.gov
Analysis of P-P and P-O Bond Lengths, Angles, and Coordination Environments
The crystal structure of Na₂H₂P₂O₆·6H₂O reveals the precise geometry of the dihydrogen hypophosphate anion, [H₂P₂O₆]²⁻. acs.orgatamanchemicals.com A defining feature of this anion is the direct phosphorus-phosphorus bond. atamanchemicals.com Each phosphorus atom is also bonded to three oxygen atoms: two form P-O bonds, and one forms a P-OH bond. atamanchemicals.com
The key bond lengths within the [H₂P₂O₆]²⁻ anion have been determined with high precision. The P-P bond length is 2.190 Å (219 pm). acs.orgatamanchemicals.com The terminal P-O distance (where the oxygen is not bonded to hydrogen) has a mean value of 1.506 Å, while the P-O(H) distance is slightly longer at 1.588 Å. acs.org This data is consistent with values reported for hypophosphoric acid, which has P-O bonds of 151 pm and P-OH bonds of 159 pm. atamanchemicals.comacs.org The sodium ions in the structure are coordinated by oxygen atoms from both the hypophosphate anions and the water molecules of hydration, creating a stable three-dimensional network.
Interactive Table: Bond Lengths in the [H₂P₂O₆]²⁻ Anion
| Bond | Length (Å) acs.org | Length (pm) atamanchemicals.com |
| P–P | 2.190 (1) | 219 |
| P–O (mean) | 1.506 (2) | 151 |
| P–O(H) | 1.588 (2) | 159 |
Conformational Analysis of the P₂O₆ Skeleton (e.g., Staggered, Eclipsed)
The conformation of the P₂O₆ skeleton in the [H₂P₂O₆]²⁻ anion is analogous to the conformation of ethane. The crystallographic analysis of Na₂H₂P₂O₆·6H₂O shows that the anion adopts a symmetric, staggered conformation. atamanchemicals.com In this arrangement, the oxygen atoms bonded to one phosphorus atom are positioned to minimize steric repulsion with the oxygen atoms on the adjacent phosphorus atom when viewed along the P-P bond axis. This staggered conformation represents the most energetically favorable arrangement for the anion. atamanchemicals.com
Spectroscopic Characterization
Spectroscopic methods provide further insight into the bonding and structure of chemical compounds. For sodium hypophosphate, NMR and vibrational spectroscopy are particularly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a highly effective tool for characterizing phosphorus-containing compounds. A review of hypodiphosphoric acid derivatives indicates that solid-state ³¹P{¹H} CPMAS NMR measurements of hypodiphosphates yield a single resonance in the chemical shift range of +11.4 ppm to +14.9 ppm. researchgate.net This region is characteristic of phosphorus atoms in the +4 oxidation state involved in a P-P bond.
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy, including Raman and Infrared (IR) techniques, probes the vibrational modes of molecules, which are determined by bond strengths and molecular geometry. While comprehensive, assigned spectra for sodium hypophosphate are not widely available in the literature, some characteristic frequencies have been reported. A review noted that tetraethyl hypodiphosphate, an ester derivative, exhibits a characteristic Raman band for the P-P bond at 257 cm⁻¹. researchgate.net This low-frequency vibration is a hallmark of the direct P-P linkage. The broader IR and Raman spectra of phosphate (B84403) compounds typically show strong bands corresponding to P-O stretching and O-P-O bending modes, generally in the 900-1200 cm⁻¹ and 400-600 cm⁻¹ regions, respectively. nih.govresearchgate.net
Infrared (IR) and Far-Infrared (FIR) Spectroscopy for Vibrational Mode Assignments
Infrared (IR) spectroscopy is a fundamental tool for identifying the vibrational modes of the hypophosphate anion. The spectra are characterized by distinct bands corresponding to the stretching and bending motions of the P-O and P-O-H groups, as well as the central P-P bond.
In a study of ammonium (B1175870) dihydrogen hypophosphate, (NH₄)₂H₂P₂O₆, which contains the same [H₂P₂O₆]²⁻ anion as the sodium salt, detailed assignments of the vibrational modes have been made. The staggered C₂h configuration of the anion gives rise to a number of characteristic IR bands. The assignments for these vibrations provide a strong reference for understanding the spectrum of sodium hypophosphate.
Table 1: IR Vibrational Mode Assignments for the [H₂P₂O₆]²⁻ Anion
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description |
|---|---|---|
| ~1260 | ν(PO₂) | Asymmetric stretching of the PO₂ group |
| ~1140 | ν(PO₂) | Symmetric stretching of the PO₂ group |
| ~1010 | ν(P-OH) | Stretching of the P-(OH) bond |
| ~930 | ν(P-P) | Stretching of the P-P bond |
Note: Data is based on studies of analogous hypophosphate salts and provides expected ranges for Na₂H₂P₂O₆.
Far-infrared (FIR) spectroscopy extends this analysis to lower frequencies, probing the heavier atom vibrations and lattice modes of the crystalline solid. These lower-energy vibrations are crucial for a complete understanding of the crystal dynamics and intermolecular interactions, including hydrogen bonding involving the P-OH groups.
Raman Spectroscopy (Solid-State and Aqueous Solutions) for Vibrational Assignments and Hydrolysis Monitoring
Raman spectroscopy serves as a complementary technique to IR, providing information on non-polar vibrations. The P-P bond, being highly covalent and symmetric, typically produces a strong and characteristic signal in the Raman spectrum, making it an excellent tool for confirming the presence of the hypophosphate core.
For the [H₂P₂O₆]²⁻ anion, the P-P stretching vibration is intensely Raman active and appears in the 900-940 cm⁻¹ region. This provides unambiguous evidence for the direct phosphorus-phosphorus linkage. Raman spectroscopy is also effective in studying these compounds in aqueous solutions. The technique can be used to monitor the stability of the hypophosphate anion and observe its hydrolysis over time, which involves the cleavage of the P-P bond to form phosphate and phosphite (B83602) species.
Table 2: Key Raman Bands for the [H₂P₂O₆]²⁻ Anion
| Wavenumber (cm⁻¹) | Assignment | Notes |
|---|---|---|
| ~935 | ν(P-P) | Strong, characteristic band for P-P stretch |
| ~1135 | νs(PO₂) | Symmetric stretch of the terminal PO₂ group |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H MAS NMR) for Structural Proofs and Solution Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is arguably the most powerful method for the structural proof of hypophosphates in both solid and solution states. nih.gov Due to the direct P-P bond, the two phosphorus atoms form a spin system that gives a characteristic NMR signature.
In the solid state, ³¹P{¹H} Cross-Polarization Magic Angle Spinning (CPMAS) NMR of sodium hypophosphate decahydrate (Na₄P₂O₆·10H₂O) shows a single sharp resonance at approximately 14.9 ppm, confirming the presence of a single, symmetrical phosphorus environment. nih.gov For salts containing the [H₂P₂O₆]²⁻ anion, such as the rubidium salt, two distinct signals can sometimes be observed, or a single signal can be assigned to the dihydrogenhypodiphosphate anion based on advanced techniques like ³¹P{¹H} CP-HETCOR. nih.gov
¹H MAS NMR is used to probe the proton environments, particularly those in the P-OH groups and water of hydration, providing information on hydrogen bonding networks within the crystal structure. nih.gov
Table 3: Solid-State ³¹P NMR Chemical Shifts for Hypophosphate Salts
| Compound | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Na₄P₂O₆·10H₂O | 14.9 | Single resonance indicating symmetric P environments. nih.gov |
| Rb₂H₂P₂O₆ | 13.5 | Assigned to the dihydrogenhypodiphosphate anion. nih.gov |
Far-Ultraviolet (UV) Absorption Spectroscopy of Hypophosphate Ions in Aqueous Solution
The electronic transitions of the hypophosphate ion occur in the far-ultraviolet region of the electromagnetic spectrum. Studies of the hypophosphate ion ([P₂O₆]⁴⁻) in aqueous solution show a distinct absorption profile.
The spectrum is characterized by a high-intensity absorption band with a maximum below 190 nm. This absorption is attributed to a charge-transfer-to-solvent (CTTS) transition, where an electron is excited from the anion to a localized state within the surrounding water solvent shell. This is typical for anions with relatively low ionization potentials. The onset of this strong absorption for the hypophosphate ion begins around 215 nm.
Electronic Structure and Bonding Analysis
To gain deeper insight into the nature of the chemical bonds within the hypophosphate anion, particularly the unique P-P bond, computational methods are employed.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Bonding Description
Density Functional Theory (DFT) calculations have become an indispensable tool for modeling the electronic structure and predicting the properties of molecules like the hypophosphate anion. These calculations provide optimized geometries, vibrational frequencies, and a detailed picture of the molecular orbitals.
DFT studies on the [H₂P₂O₆]²⁻ anion confirm the staggered (C₂h symmetry) conformation as the most stable structure. The calculated bond lengths and angles are in excellent agreement with experimental data obtained from X-ray crystallography. For instance, the P-P bond length is calculated to be approximately 2.17-2.19 Å, consistent with experimental findings for various hypophosphate salts (e.g., 2.175 Å in the rubidium salt). nih.gov
The calculations describe the P-P bond as a normal single σ-bond. The analysis of the molecular orbitals shows that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily centered on the oxygen atoms, which has implications for the reactivity and spectroscopic properties of the anion.
Reactivity, Reaction Mechanisms, and Solution Chemistry of Hypophosphate
Hydrolysis Kinetics and Mechanisms of Hypophosphate Species
The hydrolysis of the hypophosphate anion, leading to the cleavage of the P-P bond, is a critical aspect of its chemistry. The rate and mechanism of this process are sensitive to the chemical environment.
Catalytic Effects of Brønsted Acids, Bases, and Nucleophiles
The hydrolysis of phosphorus oxyanions, including by inference hypophosphate, is subject to catalysis by both acids and bases. nih.gov In acid-catalyzed hydrolysis, the reaction is facilitated by the protonation of a phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom and makes it more susceptible to nucleophilic attack by water. nih.gov Conversely, base-catalyzed hydrolysis typically involves the attack of a hydroxide (B78521) ion, a potent nucleophile, on the phosphorus center. nih.govnih.gov
The rate of hydrolysis can be significantly influenced by the nature of the nucleophile. For instance, studies on related phosphate (B84403) esters have shown that while hydroxide is a more potent nucleophile than water, the magnitude of this difference can vary depending on the specific ester. nih.gov The Brønsted slope, a measure of the sensitivity of the reaction rate to the pKa of the leaving group, can provide insights into the transition state of the hydrolysis reaction. nih.gov For aryl phosphate and phosphonate (B1237965) esters, different Brønsted slopes have been observed, suggesting intrinsic differences in their hydrolysis transition states. nih.gov While specific data for hypophosphate is scarce, it is expected to follow similar principles of general acid and base catalysis.
Influence of Metal Ions on Hydrolysis Rates
Metal ions can play a significant role in the hydrolysis of phosphate compounds, acting as Lewis acid catalysts. nih.gov They can coordinate to the oxygen atoms of the phosphate group, thereby neutralizing negative charge and facilitating nucleophilic attack. nih.gov The presence of one or two metal ions can alter the preferred reaction mechanism. For example, in the absence of metal ions, a dissociative (D(N) + A(N)) process may be favored, while an associative (A(N) + D(N)) process is often favored in the presence of two metal ions. nih.gov
The specific metal ion present can have a dramatic effect on the reaction rate. For instance, in enzymatic systems like alkaline phosphatase, both Mg²⁺ and Zn²⁺ ions are often required for efficient hydrolysis of phosphomonoesters, exhibiting synergistic interactions. nih.gov However, the same study showed that for the hydrolysis of a phosphodiester, Zn²⁺ was the preferred cofactor, and the addition of Mg²⁺ actually inhibited the reaction. nih.gov This highlights the nuanced and substrate-dependent nature of metal ion catalysis in the hydrolysis of phosphorus oxyanions.
Temperature and pH Dependence of Hydrolysis Reactions
The rates of hydrolysis reactions are strongly dependent on both temperature and pH. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis due to the increased kinetic energy of the reacting molecules. The pH of the solution dictates the protonation state of the hypophosphate ion and the concentration of the hydroxide ion, both of which are crucial for the hydrolysis mechanism.
For phosphoesters, it has been observed that they are not subject to base-catalyzed hydrolysis at a pH of 10, likely due to electrostatic repulsion between the negatively charged phosphate residues and the incoming hydroxyl ions. In fact, for some phosphate esters like ATP and pyrophosphate (PP), the hydrolysis rates decrease by an order of magnitude as the pH increases from 5 to 10. nih.gov The stability of these compounds is also highly temperature-dependent, with half-lives decreasing significantly as temperature rises. nih.gov For example, the half-life of pyrophosphate is 33 hours at a certain condition, which will decrease with increasing temperature. nih.gov The pH of phosphate buffer solutions themselves is also temperature-dependent, typically decreasing by about 0.003 pH units for every degree Celsius increase in temperature. researchgate.net
Interactive Data Table: pH and Temperature Effects on Hydrolysis
| Parameter | Effect on Hydrolysis Rate | Reference |
| Increasing Temperature | Generally increases the rate of hydrolysis. | nih.gov |
| pH | Influences the protonation state of the substrate and the concentration of H⁺ and OH⁻ ions, thus affecting the catalytic pathway. For some phosphate esters, hydrolysis rates decrease at higher pH. | nih.gov |
| pH of Phosphate Buffer | Decreases with increasing temperature. | researchgate.net |
Redox Chemistry of Hypophosphate Anions
Beyond hydrolysis, hypophosphate anions can participate in redox reactions, particularly when subjected to high-energy radiation or ultraviolet light. These reactions can lead to the formation of transient radical species and ultimately to different phosphorus oxyanions.
Radiolytic Transformations and Formation of Radical Species (e.g., Hypophosphate (IV) Ion Radical)
The radiolysis of aqueous solutions containing phosphate esters involves the formation of radical species. nih.gov Hydroxyl radicals (•OH), generated from the radiolysis of water, can react with these compounds, leading to the formation of peroxyl radicals in the presence of oxygen. nih.gov While direct studies on the radiolysis of sodium hypophosphate are limited, it is plausible that similar processes occur. The P-P bond in hypophosphate could be a target for radical attack, potentially leading to the formation of hypophosphate(IV) ion radicals. The subsequent reactions of these radicals would likely involve bond scission and rearrangement, leading to a variety of phosphorus-containing products.
Photochemical Oxidation Reactions of Hypophosphate and Related Phosphorus Oxyanions
The photochemical oxidation of reduced phosphorus oxyanions, such as phosphite (B83602), has been demonstrated. researchgate.net UV light irradiation can promote the oxidation of these species. researchgate.net In the context of prebiotic chemistry, the Fenton reaction, which generates hydroxyl radicals from hydrogen peroxide and a ferrous iron catalyst, has been shown to oxidize hypophosphite and phosphite to phosphate and pyrophosphate. nih.gov This suggests that similar oxidative pathways could be initiated by photochemical means. The photolysis of water or other solution components could generate reactive species that then oxidize the hypophosphate ion. The presence of photosensitizers or other reactive species in the solution would likely influence the efficiency and products of the photochemical oxidation of hypophosphate.
Interactive Data Table: Redox Chemistry of Phosphorus Oxyanions
| Process | Reactant(s) | Key Intermediates | Product(s) | Reference |
| Radiolysis (in oxygenated solution) | Phosphate esters, •OH, O₂ | Peroxyl radicals | Various degradation products | nih.gov |
| Fenton Reaction | Hypophosphite, H₂O₂, Fe²⁺ | Hydroxyl radicals | Phosphite, phosphate, pyrophosphate, hypophosphate | nih.gov |
| Photochemical Oxidation | Phosphite, UV light | Excited states, radicals | Oxidized phosphorus species | researchgate.net |
Disproportionation Pathways and Products of Hypophosphates
The stability of the hypophosphate ion (P₂O₆⁴⁻) is highly dependent on the conditions of the solution. The parent acid, hypophosphoric acid (H₄P₂O₆), is known to be unstable in hot acidic environments. wikipedia.org When subjected to heating in 4 M hydrochloric acid, it undergoes hydrolysis, a reaction that cleaves the direct phosphorus-phosphorus (P-P) bond characteristic of the hypophosphate structure. wikipedia.org This cleavage results in a disproportionation reaction where the phosphorus, initially in a +4 oxidation state, is converted into two different phosphorus species with +3 and +5 oxidation states. The products of this hydrolysis are phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄). wikipedia.org
The anhydrous form of hypophosphoric acid is also unstable and, upon standing, undergoes a more complex series of rearrangement and disproportionation reactions. This process yields a mixture of several other phosphorus oxyacids, including isohypophosphoric acid, pyrophosphoric acid, and pyrophosphorous acid. wikipedia.org
Complexation Chemistry of Hypophosphate Ions
The hypophosphate anion, with its multiple oxygen donor atoms, is an effective ligand capable of forming coordination complexes with a variety of metal cations.
Interaction with Divalent Metal Cations
Research has demonstrated that the hypophosphate ion forms complexes with a wide array of divalent metal cations. surrey.ac.uk Experimental studies, including batch experiments with cation-exchange resins and pH titrations, have confirmed complex formation between hypophosphoric acid and the following metals:
Beryllium (Be²⁺)
Magnesium (Mg²⁺)
Calcium (Ca²⁺)
Strontium (Sr²⁺)
Barium (Ba²⁺)
Manganese (Mn²⁺)
Iron (Fe²⁺)
Cobalt (Co²⁺)
Nickel (Ni²⁺)
Copper (Cu²⁺)
Zinc (Zn²⁺)
Cadmium (Cd²⁺)
This broad reactivity highlights the significance of the hypophosphate ion as a versatile chelating agent. surrey.ac.uk
Determination of Metal-to-Ligand Ratios and Complex Stability Constants
The stoichiometry of metal-hypophosphate complexes has been investigated using various techniques, including ion-exchange methods and pH titrations. surrey.ac.uk These studies help determine the ratio of metal ions to ligand ions within the coordination sphere. For instance, investigations using anion-exchange resins and tracer isotopes have indicated the formation of negatively charged complex ions. surrey.ac.uk
Specific findings include:
Calcium (Ca²⁺): Forms a complex with a metal-to-ligand ratio of 1:2, suggesting a species such as [Ca(P₂O₆)₂]⁶⁻. surrey.ac.uk
Cobalt (Co²⁺): Forms a complex with a 1:1 metal-to-ligand ratio. surrey.ac.uk
The stability of these complexes is quantified by their stability constants (K) or dissociation constants. Values for the dissociation constants of calcium and cobalt hypophosphate complexes have been determined experimentally. surrey.ac.uk The stability constant (often expressed as log K) provides a measure of the strength of the interaction between the metal ion and the ligand.
Table 1: Conceptual Overview of Metal-Ligand Complex Stability
| Parameter | Description | Significance |
|---|---|---|
| Metal-to-Ligand Ratio | The stoichiometric ratio of metal cations to ligand anions in the coordination complex. | Defines the basic structure of the complex (e.g., ML, ML₂). |
| Stability Constant (K) | The equilibrium constant for the formation of the complex from its constituent metal ion and ligand. | A higher value indicates a more stable complex and a stronger metal-ligand interaction. |
| Dissociation Constant (Kd) | The equilibrium constant for the reverse reaction, the breakdown of the complex into its components. It is the reciprocal of the stability constant (Kd = 1/K). | A lower value indicates a more stable complex. |
This table is for conceptual understanding; specific stability constants for the full range of divalent metal-hypophosphate complexes are determined through detailed experimental work.
Stereochemistry and Coordination Geometries of Metal-Hypophosphate Complexes
The hypophosphate ion, [O₃P-PO₃]⁴⁻, can coordinate to metal ions through its oxygen atoms, acting as a bidentate or polydentate ligand. This chelation can be intramolecular (binding to a single metal center) or intermolecular, forming bridged structures between multiple metal centers, similar to the behavior of pyrophosphate. wikipedia.org The resulting stereochemistry is dictated by the coordination number of the central metal ion. libretexts.orgchemguide.co.uk
Common coordination numbers for divalent metal ions are 4 and 6, leading to distinct three-dimensional arrangements. libretexts.org
Table 2: Potential Coordination Geometries for Metal-Hypophosphate Complexes
| Coordination Number | Geometry | Description |
|---|---|---|
| 4 | Tetrahedral | The metal ion is at the center of a tetrahedron, with ligands at the four vertices. This is common for d¹⁰ ions like Zn²⁺. libretexts.orglibretexts.org |
| 4 | Square Planar | The metal ion is at the center of a square, with ligands at the four corners. This is often found with d⁸ metal ions like Ni²⁺ and Cu²⁺. libretexts.orglibretexts.org |
| 6 | Octahedral | The metal ion is at the center of an octahedron, with ligands at the six vertices. This is the most common geometry for transition metal ions. chemguide.co.uklibretexts.org |
The specific geometry adopted depends on factors such as the size and electronic configuration of the metal ion and the steric properties of the ligand. libretexts.org
Comparative Studies with Other Phosphate Ligands
The complexing ability of the hypophosphate ion has been compared with that of other common phosphate ligands, namely orthophosphate (PO₄³⁻) and pyrophosphate (P₂O₇⁴⁻). surrey.ac.uk Such studies reveal differences in stability and coordination based on the structure of the ligand. The degree of complexation varies between transitional metals (like Fe, Co, Ni, Cu) and non-transitional metals (like Be, Mg, Ca). surrey.ac.uk The complexing power is often correlated with the ionic radius of the metal ion. surrey.ac.uk
Generally, in linear polyphosphates, the stability of certain types of complexes tends to decrease as the phosphate chain length increases. researchgate.net The pyrophosphate ion, having a P-O-P bridge, differs structurally from the hypophosphate ion's P-P bond, which influences the bite angle and flexibility of the ligand, thereby affecting the stability of the resulting metal complexes.
Solubility and Phase Behavior in Aqueous Systems
The solubility of hypophosphate salts is dependent on the counter-cation and the pH of the solution. Sodium salts of hypophosphate are generally soluble in water. wikipedia.orgwikipedia.org The phase behavior in aqueous systems is evident from the specific conditions under which different hydrated salts crystallize.
At a pH of 10, the tetrasodium (B8768297) hypophosphate decahydrate (B1171855) (Na₄P₂O₆·10H₂O) salt crystallizes from the solution. wikipedia.org
At a more acidic pH of 5.2, the disodium (B8443419) dihydrogen hypophosphate hexahydrate (Na₂H₂P₂O₆·6H₂O) is the stable solid phase that forms. wikipedia.org
This pH-dependent crystallization demonstrates that the protonation state of the hypophosphate ion significantly influences its phase behavior. While sodium salts are soluble, salts of other metals can be insoluble. For example, the reaction of an aqueous solution of hypophosphoric acid with lead results in the formation of lead hypophosphate (Pb₂P₂O₆), which indicates low solubility in water. wikipedia.org
Table 3: Summary of Sodium Hypophosphate Solubility and Aqueous Phase Behavior
| Compound | Formula | pH of Crystallization | General Solubility in Water |
|---|---|---|---|
| Tetrasodium Hypophosphate Decahydrate | Na₄P₂O₆·10H₂O | ~10 wikipedia.org | Soluble |
| Disodium Dihydrogen Hypophosphate Hexahydrate | Na₂H₂P₂O₆·6H₂O | ~5.2 wikipedia.org | Soluble |
Solubility Diagrams of Sodium Hypophosphate Hydrates
The solubility of sodium hypophosphates, including tetrasodium hypophosphate (Na₄P₂O₆), trisodium (B8492382) hypophosphate (Na₃HP₂O₆), and disodium hypophosphate (Na₂H₂P₂O₆), has been a subject of detailed study. Solubility diagrams reveal the relationship between temperature and the amount of salt that can be dissolved in a solvent, typically water. These diagrams are crucial for understanding the stable forms of the salts at different temperatures.
Research has established the solubility diagrams for these three sodium hypophosphates over a temperature range of 25-95°C. rsc.org For tetrasodium hypophosphate, the stable phase at lower temperatures is the decahydrate, Na₄P₂O₆·10H₂O. rsc.org As the temperature increases, a transition to the anhydrous salt, Na₄P₂O₆, occurs. rsc.org
Similarly, the solubility diagram for trisodium hypophosphate shows that the stable form at lower temperatures is the nonahydrate, Na₃HP₂O₆·9H₂O. rsc.org This hydrate (B1144303) transitions to the anhydrous form at higher temperatures. rsc.org
For disodium hypophosphate, the solubility curve exhibits an inflection point, which corresponds to the transition of the hexahydrate, Na₂H₂P₂O₆·6H₂O, into its anhydrous form. rsc.org
The table below summarizes the stable hydrate forms of sodium hypophosphates at different temperature ranges as determined from their solubility diagrams.
| Compound | Low-Temperature Stable Phase | High-Temperature Stable Phase | Transition Temperature (°C) |
| Tetrasodium Hypophosphate (Na₄P₂O₆) | Na₄P₂O₆·10H₂O | Na₄P₂O₆ | 66.5 |
| Trisodium Hypophosphate (Na₃HP₂O₆) | Na₃HP₂O₆·9H₂O | Na₃HP₂O₆ | 58.5 |
| Disodium Hypophosphate (Na₂H₂P₂O₆) | Na₂H₂P₂O₆·6H₂O | Na₂H₂P₂O₆ | 80.5 (inflection) |
Inversion of Solubility and Hydrate Stability
A notable characteristic observed in the solution chemistry of tetrasodium and trisodium hypophosphate is the phenomenon of inversion of solubility. This occurs when the solubility of a compound decreases with increasing temperature.
For tetrasodium hypophosphate, an inversion of solubility is observed at 66.5°C. rsc.org This temperature marks the transition point where the stable solid phase in equilibrium with the saturated solution changes. Below 66.5°C, the decahydrate (Na₄P₂O₆·10H₂O) is the stable form. Above this temperature, the anhydrous salt (Na₄P₂O₆) becomes the stable phase. rsc.org This change in the stable hydrate is the underlying reason for the observed inversion in the solubility curve.
A similar inversion of solubility is seen with trisodium hypophosphate at a temperature of 58.5°C. rsc.org This transition is attributed to the change from the low-temperature stable form, the nonahydrate (Na₃HP₂O₆·9H₂O), to the anhydrous high-temperature form. rsc.org
In the case of disodium hypophosphate, the solubility curve does not show a true inversion but rather a prominent inflection at 80.5°C. rsc.org This inflection point signifies the transition temperature at which the hexahydrate (Na₂H₂P₂O₆·6H₂O) transforms into the anhydrous salt. rsc.org
These transitions and the associated changes in solubility are critical for controlling the crystallization and preparation of specific sodium hypophosphate hydrates.
The table below outlines the transition points and the corresponding changes in the stable phases for the sodium hypophosphates.
| Compound Name | Transition Temperature (°C) | Event | Low-Temperature Phase | High-Temperature Phase |
| Tetrasodium Hypophosphate | 66.5 | Inversion of Solubility | Na₄P₂O₆·10H₂O | Na₄P₂O₆ |
| Trisodium Hypophosphate | 58.5 | Inversion of Solubility | Na₃HP₂O₆·9H₂O | Na₃HP₂O₆ |
| Disodium Hypophosphate | 80.5 | Inflection in Solubility Curve | Na₂H₂P₂O₆·6H₂O | Na₂H₂P₂O₆ |
Hypophosphate in Geochemical and Environmental Sciences
Occurrence and Speciation of Hypophosphate in Natural Environments (e.g., Geothermal Water)
Hypophosphate (P₂O₆⁴⁻), along with other reduced phosphorus compounds, is believed to have been more prevalent on the early Earth. In contemporary natural environments, its occurrence is rare, with orthophosphate (PO₄³⁻) being the most stable and abundant form of phosphorus. nih.govwikipedia.org However, certain unique environments, such as geothermal systems, are considered potential modern analogues for early Earth conditions and may harbor these reduced phosphorus species.
Research into pristine geothermal pools, like those at Hot Creek Gorge near Mammoth Lakes, California, has confirmed the presence of phosphite (B83602) (HPO₃²⁻). nih.govnih.gov In one study, a geothermal pool contained phosphite concentrations of 0.06 ± 0.02 μM and phosphate (B84403) concentrations of 0.05 ± 0.01 μM. nih.govnih.gov The stream fed by this pool showed phosphate at 1.06 ± 0.36 μM, while phosphite was below the detection limit, suggesting the geothermal water is a source of phosphite. nih.govnih.gov
While direct quantitative measurements of hypophosphate in these specific geothermal waters are not extensively documented in the provided research, some studies suggest its likely presence. For instance, analysis of process water from thermal phosphorus production, another high-temperature environment, consistently showed that hypophosphite concentrations were over three times higher than phosphite, despite hypophosphite being less thermodynamically stable. nih.gov This leads to the hypothesis that hypophosphate could also be present in geothermal pools, possibly at concentrations higher than the detected phosphite. nih.gov The detection of these reduced phosphorus compounds is significant as it supports the theory that such species could have been available as a reactive source of phosphorus in prebiotic chemistry. nih.gov
Table 1: Measured Concentrations of Phosphorus Species in Geothermal Water (Hot Creek Gorge, CA)
| Location | Phosphite (μM) | Phosphate (μM) |
|---|---|---|
| Geothermal Pool | 0.06 ± 0.02 | 0.05 ± 0.01 |
| Stream | < 0.04 (Below Detection Limit) | 1.06 ± 0.36 |
Role in Prebiotic Chemistry and the Origins of Life
The "phosphorus problem" in prebiotic chemistry refers to the low solubility and reactivity of apatite (calcium phosphate), the primary terrestrial source of phosphorus. royalsocietypublishing.orgfrontiersin.org Reduced phosphorus compounds, including hypophosphate, offer a potential solution due to their higher solubility and greater reactivity, making them crucial in theories about the origin of life. royalsocietypublishing.org
Formation from Extraterrestrial Phosphorus Minerals (e.g., Schreibersite)
A significant source of reactive phosphorus on the Hadean Earth is thought to have been the constant influx of meteoritic material. nih.govresearchgate.net Iron meteorites, in particular, contain the phosphide (B1233454) mineral schreibersite, (Fe,Ni)₃P. researchgate.netresearchgate.net This mineral is highly reactive when it comes into contact with water. researchgate.net
The aqueous corrosion of schreibersite has been shown to produce a variety of phosphorus species with different oxidation states, including phosphite, orthophosphate, pyrophosphate, and notably, hypophosphate. kennesaw.edunih.gov Laboratory experiments simulating the reaction of schreibersite with water have consistently identified these products. kennesaw.edunih.gov For example, a long-term, eight-year experiment where the Seymchan meteorite, rich in schreibersite, was left to corrode in water yielded a solution containing multiple phosphorus species, demonstrating their stability over geological timescales. nih.gov The mixture of products can vary depending on the specific conditions, but the formation of hypophosphate is a consistent outcome of schreibersite weathering. nih.gov
Table 2: Aqueous Corrosion Products of Schreibersite
| Phosphorus Species | Chemical Formula | Oxidation State of P | Reference |
|---|---|---|---|
| Hypophosphate | HP₂O₆³⁻ | +4 | nih.gov |
| Phosphite | HPO₃²⁻ | +3 | nih.gov |
| Orthophosphate | HPO₄²⁻ | +5 | nih.gov |
| Pyrophosphate | HP₂O₇³⁻ | +5 | nih.gov |
This table summarizes the major inorganic phosphorus species produced from the reaction of schreibersite with water.
Implications for Early Earth Phosphorus Cycling
The delivery of reactive, reduced phosphorus compounds like hypophosphate via meteorites had profound implications for the early Earth's global phosphorus cycle. gatech.educdut.edu.cn Before the emergence of life, the phosphorus cycle was primarily driven by geochemical processes, with extraterrestrial sources playing a much larger role than in the modern era. nih.govgatech.edu It is estimated that during the Hadean eon, a significant fraction of the Earth's crustal phosphorus, perhaps 5-10%, was delivered as meteoritic phosphides. researchgate.netnih.gov
The weathering of these phosphide minerals, such as schreibersite, would have supplied a steady stream of more soluble and reactive phosphorus forms, including hypophosphate and phosphite, to the prebiotic environment. researchgate.netnih.gov This contrasts sharply with the modern phosphorus cycle, which is dominated by the weathering of largely insoluble apatite minerals and extensive biological recycling. wikipedia.orgcdut.edu.cn
The presence of these reduced phosphorus species represents an "activated" form of phosphate that could readily participate in prebiotic phosphorylation reactions, a critical step for the synthesis of fundamental biomolecules like nucleotides and phospholipids. nih.gov The availability of hypophosphate and other reduced P compounds from extraterrestrial sources could have thus fueled the chemical evolution that ultimately led to the origin of life. researchgate.netresearchgate.net
Advanced Applications of Sodium Hypophosphate in Materials Science and Chemical Synthesis
Applications as an Ionic Conductor and in Solid Electrolyte Design
Phosphate-based materials are a significant area of interest for the development of solid electrolytes, particularly for sodium-ion batteries. rsc.orgresearchgate.net Tetrasodium (B8768297) hypodiphosphate (Na4P2O6) has been identified as a novel ionic conductor, contributing to this growing field. rsc.org Research into this compound involves its synthesis, crystal structure determination, and the measurement of its ionic conductivity. researchgate.net
The nanocrystalline anhydrous form of Na4P2O6 is typically obtained through a dehydration process. rsc.org Its crystal structure has been determined using 3D electron and X-ray powder diffraction techniques. rsc.org The study of such materials is crucial as developing high-performing solid electrolytes is vital for designing safer solid-state batteries to replace those using flammable organic liquid electrolytes. researchgate.net The ionic conductivity of these materials is often evaluated using complex impedance spectroscopy at varying temperatures to understand the relationship between conductivity, temperature, and phase transitions. researchgate.net
| Compound | Conductivity (S/cm) | Temperature (°C) | Notes |
|---|---|---|---|
| Na4P2O6 | Data under investigation | Room Temperature | Identified as a new ionic conductor. rsc.orgresearchgate.net |
| Na-β″-alumina (BASE) | High | Room Temperature | A well-regarded solid electrolyte, but synthesis is energy-intensive. researchgate.net |
| NASICON-type materials | > 10⁻¹ | 300 | Well-known for high Na ionic conductivity and stable 3D framework. nih.gov |
Utilization as a Phosphorus Source in the Synthesis of Organophosphorus Compounds (General Synthetic Pathways)
The use of sodium hypophosphate (Na4P2O6) as a general phosphorus source in the synthesis of organophosphorus compounds is not a widely documented application in scientific literature. Organophosphorus chemistry often relies on more reactive phosphorus precursors.
For context, the synthesis of compounds with a P-P bond, such as derivatives of hypodiphosphoric acid itself, has been reviewed, but this involves forming the hypodiphosphate backbone rather than using it as a starting material to create other classes of organophosphorus compounds. mdpi.com The more common precursor for various organophosphorus syntheses, often highlighted as an alternative to phosphorus trichloride (B1173362) (PCl3), is sodium hypophosphite (NaH2PO2). researchgate.netrsc.org This compound is used in reactions like the hydrophosphonylation of alkynes. researchgate.net Research into prebiotic synthesis routes for organophosphorus compounds has also investigated reduced phosphorus sources like sodium hypophosphite. nih.gov However, similar synthetic utility for sodium hypophosphate (Na4P2O6) is not established.
Role in Catalytic Systems (e.g., as a Reducing Agent in Specific Chemical Transformations)
In the field of catalysis, particularly for chemical transformations requiring a reducing agent, sodium hypophosphate (Na4P2O6) is not typically employed. The phosphorus centers in the hypophosphate anion (P2O6)⁴⁻ are in a +4 oxidation state, which is relatively high and does not lend itself to acting as a strong reducing agent.
The role of a reducing agent among phosphorus compounds is overwhelmingly attributed to sodium hypophosphite (NaH2PO2), where phosphorus is in a much lower +1 oxidation state. Sodium hypophosphite is widely recognized and used as a reducing agent in numerous applications, including the catalytic reduction of metal salts to form metallic nanoparticles for catalysts and in electroless plating. nih.govresearchgate.netresearchgate.netwikipedia.org It is also used as a bulk reducing agent in organic reactions such as reductive amination. organic-chemistry.orgnih.gov The scientific literature does not support a similar role for sodium hypophosphate (Na4P2O6) in catalytic reduction systems.
Q & A
Q. How is sodium hypophosphate synthesized from red phosphorus, and what factors optimize yield?
Sodium hypophosphate is synthesized via oxidation of red phosphorus using sodium chlorite (NaClO₂) with a small proportion of sodium hypochlorite (NaClO) at 12–15°C. Key steps include:
- Dissolving 45 g hydrated sodium acetate in the filtrate to precipitate Na₂H₂P₂O₆·2H₂O.
- Converting the disodium salt to Na₄P₂O₆·10H₂O by dissolving in hot water (70–80°C), cooling to 40°C, and adding sodium hydroxide.
- Yields improve by 15% when using sodium chlorite with hypochlorite, compared to traditional bleaching powder methods. Temperature control and pH adjustment (to 5.4) are critical to minimize phosphate impurities .
Q. What spectroscopic and analytical methods confirm the structure of Na₄P₂O₆·10H₂O?
Infrared (IR) spectroscopy and magnetic susceptibility measurements are primary tools:
- IR spectra in NaCl and KBr plates identify P–O and P–P bonds, with anhydrous Na₄P₂O₆ showing peaks consistent with hypophosphate structures.
- Magnetic susceptibility data confirm diamagnetic properties, ruling out paramagnetic impurities.
- Additional validation includes oxidation tests with iodic acid (HIO₃) and precipitation of silver hypophosphate (Ag₄P₂O₆) .
Q. How do hydration states affect the solubility and stability of sodium hypophosphate?
Sodium hypophosphate exists as decahydrate (Na₄P₂O₆·10H₂O) with solubility increasing from 1.49 g/100 mL at 25°C to 5.46 g/100 mL at 60°C. Stability is influenced by:
- Storage in dilute NaOH or ethyl alcohol to prevent hydrolysis.
- Avoidance of acidic conditions, which promote decomposition into phosphates .
Advanced Research Questions
Q. How can researchers resolve contradictions in oxidation states during hypophosphate synthesis?
Hypophosphoric acid (H₄P₂O₆) contains phosphorus in a +4 oxidation state, but side reactions may produce intermediates with mixed oxidation states (e.g., +3 or +5). To mitigate:
Q. What methodologies optimize sodium hypophosphate’s role in electroless copper deposition?
Sodium hypophosphate acts as a reducing agent in electroless plating. Key parameters include:
Q. How can analytical techniques distinguish sodium hypophosphate from other phosphate derivatives?
Differentiation strategies include:
- Phosphate-specific tests : Boiling with H₂SO₄ and KI releases I₂ from hypophosphates but not orthophosphates.
- X-ray diffraction (XRD) : Unique crystal structures distinguish Na₄P₂O₆·10H₂O from Na₂HPO₄ or NaH₂PO₄.
- Thermogravimetric analysis (TGA) : Dehydration profiles differ between hypophosphates (decomposition at ~100°C) and pyrophosphates (stable up to 250°C) .
Contradictions and Methodological Considerations
- Reducing Agent Behavior : While hypophosphoric acid (H₄P₂O₆) lacks P–H bonds and is non-reducing, sodium hypophosphate (NaH₄P₂O₆) participates in redox reactions (e.g., electroless plating) due to its salt form and alkaline conditions .
- Synthesis Byproducts : Residual phosphates (PO₄³⁻) may form if pH exceeds 5.4 during synthesis. Use ion chromatography to quantify impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
